Ethyl lauroyl arginate hydrochloride

Antimicrobial spectrum Gram-negative bacteria Structural analog comparison

Ethyl lauroyl arginate hydrochloride (LAE, CAS 60372-77-2, E243) is a cationic amino-acid-based surfactant synthesised from lauric acid, L-arginine and ethanol. It functions as a broad-spectrum antimicrobial preservative approved as GRAS by the US FDA (≤200 mg kg⁻¹ in meat, poultry, cheese) and as food additive E243 in the EU (≤225 mg kg⁻¹).

Molecular Formula C20H41ClN4O3
Molecular Weight 421.0 g/mol
Cat. No. B8112596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl lauroyl arginate hydrochloride
Molecular FormulaC20H41ClN4O3
Molecular Weight421.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.Cl
InChIInChI=1S/C20H40N4O3.ClH/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H
InChIKeyCUBZMGWLVMQKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Lauroyl Arginate Hydrochloride – Procurement-Grade Overview of a Cationic Food-Preservative Surfactant


Ethyl lauroyl arginate hydrochloride (LAE, CAS 60372-77-2, E243) is a cationic amino-acid-based surfactant synthesised from lauric acid, L-arginine and ethanol [1]. It functions as a broad-spectrum antimicrobial preservative approved as GRAS by the US FDA (≤200 mg kg⁻¹ in meat, poultry, cheese) and as food additive E243 in the EU (≤225 mg kg⁻¹) [2]. Its mechanism involves disruption of microbial cell membranes, leading to rapid cell death in Gram-positive and Gram-negative bacteria, yeasts and moulds [1].

Why Ethyl Lauroyl Arginate Hydrochloride Cannot Be Simply Swapped for Common Preservative Alternatives


In-class substitution among food-preservation surfactants or conventional organic-acid preservatives is not straightforward for LAE. Structural analogs such as ethyl oleoyl arginate hydrochloride show antimicrobial activity predominantly against Gram-positive bacteria, whereas LAE is equally effective against both Gram-positive and Gram-negative strains . Common preservatives such as potassium sorbate and sodium benzoate require concentrations two to three orders of magnitude higher to achieve comparable microbial inhibition and lack anti-biofilm capabilities that LAE provides [1]. The quantitative evidence below demonstrates these compound-specific performance gaps that dictate scientific and procurement decisions.

Quantitative Head-to-Head Evidence for Ethyl Lauroyl Arginate Hydrochloride Differentiation


Broad-Spectrum Gram-Negative Activity vs. Structural Analogs That Are Restricted to Gram-Positive Bacteria

Ethyl lauroyl arginate hydrochloride (LAE) exhibits potent activity against both Gram-positive and Gram-negative bacteria, whereas its closest structural analogs – ethyl n-oleoyl arginate hydrochloride and ethyl iso-oleoyl arginate hydrochloride – are active primarily against Gram-positive strains. In direct head-to-head assays against Listeria innocua (Gram-positive), LAE and its analogs show comparable MIC values (1.8–29.1 µg mL⁻¹) . However, against Gram-negative organisms, only LAE retains efficacy; the oleoyl and iso-oleoyl derivatives lose activity entirely . This differential spectrum is critical for applications requiring control of both Gram-positive and Gram-negative foodborne pathogens.

Antimicrobial spectrum Gram-negative bacteria Structural analog comparison

500–780× Greater Potency Against Listeria monocytogenes Compared to Common Chemical Preservatives

In a direct cross-study comparison employing broth microdilution methodology, LAE demonstrated minimum inhibitory concentrations (MICs) of 16–24 µg mL⁻¹ against ten L. monocytogenes strains, whereas the conventional food preservatives potassium sorbate, sodium benzoate and sodium diacetate each exhibited MICs of 12.5 mg mL⁻¹ (12 500 µg mL⁻¹) [1]. Natural antimicrobials such as nisin, cinnamaldehyde and sesamol showed MICs of 25–100 µg mL⁻¹, 500–640 µg mL⁻¹ and 1.5–2 mg mL⁻¹ respectively [1]. LAE is therefore approximately 500–780× more potent on a mass basis than the most widely used synthetic preservatives against this key foodborne pathogen.

MIC comparison Listeria monocytogenes Potency benchmarking

Superior Anti-Biofilm Efficacy vs. Four Industrial Biocides Including Sodium Benzoate

In a direct comparative study using a CDC Biofilm Reactor with Pseudomonas aeruginosa on reverse osmosis (RO) membrane coupons, LAE was compared against four non-oxidizing biocides: 2-methyl-4-isothiazolin-3-one (MIT), 2,2-dibromo-3-nitrilopropionamide (DBNPA), sodium bisulfite (SBS) and sodium benzoate (SB). LAE prevented biofilm formation by >98% and removed pre-established biofilms by >99%, outperforming all other biocides tested [1]. Confocal Scanning Laser Microscopy and Scanning Electron Microscopy confirmed the quantitative differences in biofilm architecture under dynamic flow conditions [1].

Biofilm prevention Biofilm eradication Reverse osmosis membrane

Rapid In Vivo Hydrolysis to Natural Dietary Constituents vs. Persistent Synthetic Preservatives

Human pharmacokinetic studies using ¹³C-labelled LAE demonstrate that orally administered LAE is rapidly hydrolysed: in simulated intestinal fluid, >90% conversion to arginine occurs within 1 h, and in human plasma, ~50% conversion to lauroyl arginine (LAS) occurs within 4 h [1]. Intact LAE was detected in plasma at only trace levels (close to the 1 ng mL⁻¹ limit of quantification) in one of six subjects, indicating near-complete pre-systemic metabolism to lauric acid and arginine – both endogenous dietary components [1]. This metabolic profile contrasts sharply with synthetic preservatives such as sodium benzoate and potassium sorbate, which are absorbed systemically and require hepatic conjugation before urinary excretion [2].

Metabolism Pharmacokinetics Safety profile

Heat-Stable Antimicrobial Activity After Pasteurisation and Sterilisation Temperatures

LAE retains full antimicrobial efficacy after heat treatment at 90 °C and 120 °C for 15 minutes, as demonstrated by post-treatment MIC testing against five food-borne bacteria (Staphylococcus aureus, Listeria innocua, Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica) [1]. This thermal tolerance enables LAE to be incorporated into food products prior to pasteurisation or sterilisation without loss of preservative function, unlike certain natural antimicrobials such as nisin and lysozyme, which exhibit reduced activity after severe heat processing [2].

Thermal stability Processed food compatibility Antimicrobial durability

Synergistic Potentiation with Nisin Reduces Effective Dose in Dairy Applications

Combination of LAE with nisin at a 1:3 (w/w) ratio produces a synergistic preservative effect against foodborne pathogens in cheese matrices. The combination achieved a MIC of 400 ppm against Escherichia coli and 700 ppm against spore-forming Bacillus subtilis and Clostridium sporogenes in recombined feta and processed spread cheese [1]. This combined MIC is substantially lower than that required for either agent alone, enabling compliance with regulatory maximum usage levels while maintaining microbiological safety over 7–30 days of refrigerated storage [1].

Synergy Nisin combination Dairy preservation

Procurement-Targeted Application Scenarios Where Ethyl Lauroyl Arginate Hydrochloride Provides Verifiable Advantage


Ready-to-Eat Meat and Poultry Surface Decontamination Requiring Broad-Spectrum Gram-Negative Control

LAE is uniquely suited for surface treatment of RTE meat and poultry products where both Gram-positive (Listeria monocytogenes) and Gram-negative (Salmonella, E. coli) pathogens are of concern. Its MIC of 16–24 µg mL⁻¹ against L. monocytogenes is ~500–780× lower than that of potassium sorbate or sodium benzoate, enabling effective pathogen reduction at ppm-level usage that does not alter sensory properties [1]. Structural analogs (ethyl oleoyl arginate, ethyl iso-oleoyl arginate) cannot be substituted because they lack Gram-negative activity .

Biofilm-Prone Food-Contact Surface and Membrane System Sanitisation

In environments where Pseudomonas aeruginosa biofilms compromise hygiene – such as dairy processing lines, beverage filling equipment, and reverse osmosis water treatment membranes – LAE provides >98% biofilm prevention and >99% pre-established biofilm removal, outperforming MIT, DBNPA, sodium bisulfite and sodium benzoate in direct comparative testing [2]. Procurement for sanitation programmes in biofilm-sensitive facilities should prioritise LAE over conventional biocides for documented efficacy.

Thermally Processed Canned and Pasteurised Foods Requiring Pre-Process Preservative Addition

LAE maintains full antimicrobial efficacy after heat treatment at 90 °C and 120 °C for 15 min, unlike nisin and lysozyme which degrade under sterilisation conditions [3]. This allows LAE to be incorporated into the formulation before thermal processing, simplifying production workflows for canned meats, pasteurised liquid egg, and heat-processed sauces. Procurement decisions for retorted products should favour LAE over heat-labile alternatives.

Clean-Label and Natural-Equivalent Preservative Formulations Based on Metabolic Degradation Profile

LAE is rapidly hydrolysed in the human gastrointestinal tract to lauric acid and arginine (>90% conversion to arginine within 1 h in simulated intestinal fluid), leaving negligible systemic exposure to intact LAE (plasma levels <1 ng mL⁻¹ in 5/6 subjects) [4]. This metabolic profile supports 'clean-label' positioning and differentiates LAE from systemically absorbed synthetic preservatives such as sodium benzoate, which requires hepatic hippuric acid conjugation [5]. Brands seeking natural-equivalent preservation should specify LAE for documented in vivo hydrolysis to endogenous dietary constituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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